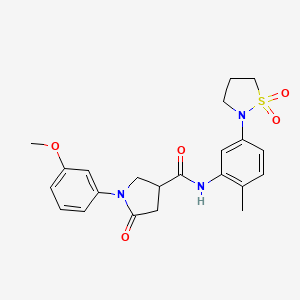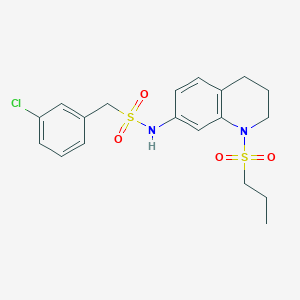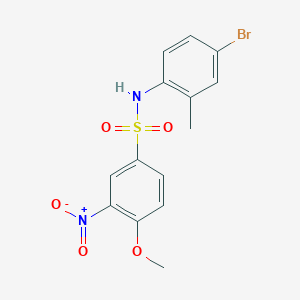
(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H20F2N4O3 and its molecular weight is 402.402. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activity and Antiproliferative Effects
Compounds with urea or bis-urea functionalities bridged by substituted phenyl groups, similar in complexity to the query compound, have shown significant biological activities. For instance, certain urea derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including breast carcinoma cells. The presence of hydroxyphenyl or halogenphenyl substituents enhances these effects, highlighting the potential of such compounds in developing cancer therapeutics (Perković et al., 2016).
Anion Complexation and Supramolecular Chemistry
Macrocyclic bis(ureas), which feature structural motifs related to urea-based compounds, are utilized in anion complexation, indicating their potential in supramolecular chemistry. These compounds can form complexes with various anions, serving as complexing agents and highlighting their utility in designing novel materials and sensors (Kretschmer et al., 2014).
Antimicrobial Activity
Compounds bearing the quinazoline moiety and substituted phenyl groups have been explored for their antimicrobial properties. Such studies underscore the versatility of these compounds in addressing infectious diseases, providing a foundation for further exploration into novel antimicrobial agents (Patel & Shaikh, 2011).
Central Nervous System (CNS) Effects
Research into compounds with similar structural characteristics has also touched on the central nervous system, where specific urea derivatives exhibit effects on CNS activity. This points to potential applications in designing drugs targeting CNS disorders, further emphasizing the importance of structural motifs found in the query compound in medicinal chemistry (Pandey et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester with 3-(2,6-difluorophenyl)prop-2-en-1-amine, followed by the reaction of the resulting product with urea.", "Starting Materials": [ "2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester", "3-(2,6-difluorophenyl)prop-2-en-1-amine", "Urea", "3-ethoxypropanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester", "2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid is reacted with ethanol and hydrochloric acid to form the ethyl ester.", "Step 2: Synthesis of 3-(2,6-difluorophenyl)prop-2-en-1-amine", "3-(2,6-difluorophenyl)prop-2-en-1-ol is reacted with urea and sodium hydroxide to form the corresponding amine.", "Step 3: Condensation of 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester with 3-(2,6-difluorophenyl)prop-2-en-1-amine", "The ethyl ester and amine are condensed in the presence of hydrochloric acid to form the corresponding imine.", "Step 4: Reaction of the imine with urea", "The imine is reacted with urea in the presence of ethanol and sodium hydroxide to form the final product, (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 5: Purification of the product", "The product is purified by extraction with ethyl acetate and diethyl ether, followed by drying and recrystallization from ethanol and water." ] } | |
CAS番号 |
941895-20-1 |
製品名 |
(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C20H20F2N4O3 |
分子量 |
402.402 |
IUPAC名 |
1-(2,6-difluorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H20F2N4O3/c1-2-29-12-6-11-26-18(13-7-3-4-10-16(13)23-20(26)28)25-19(27)24-17-14(21)8-5-9-15(17)22/h3-5,7-10H,2,6,11-12H2,1H3,(H2,24,25,27) |
InChIキー |
PRHOWKBHEJUDSX-XIEYBQDHSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)




![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)
![tert-butyl (3aR,8bR)-8-fluoro-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B2687033.png)
![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)
![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687038.png)
